
Chinoxalin
Übersicht
Beschreibung
Quinoxaline, also known as benzopyrazine, is a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. It is a colorless oil that melts just above room temperature. Quinoxaline and its derivatives are of significant interest due to their wide range of applications in various fields, including pharmaceuticals, dyes, and antibiotics .
Wissenschaftliche Forschungsanwendungen
Quinoxaline and its derivatives have numerous applications in scientific research:
Wirkmechanismus
Target of Action
Quinoxaline, specifically its derivative Quinoxaline 1,4-di-N-oxides (QdNOs), has been found to have a wide range of targets due to its diverse biological properties . It has been used as an antibacterial agent and has been found to cause DNA damage . This property has led to its use in the development of drugs against infectious diseases and cancer .
Mode of Action
They are also known to produce reactive oxygen species (ROS), cause cellular deoxygenation, chelate metals, and act as bioreductive agents . In the case of the antitumoral drug TPZ, a derivative of QdNOs, it is known that TPZ receives an electron and a hydrogen ion to form a neutral radical .
Biochemical Pathways
For instance, its antibacterial activity is linked to DNA damage, which can disrupt the normal functioning of bacterial cells .
Pharmacokinetics
It is known that the structure of quinoxaline derivatives can significantly influence their pharmacokinetic properties .
Result of Action
The result of quinoxaline’s action can vary depending on the specific derivative and its target. For example, as an antibacterial agent, quinoxaline can cause DNA damage, leading to the death of bacterial cells . As an antitumoral agent, it can cause cell cycle arrest and induce apoptosis .
Action Environment
The action of quinoxaline can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of quinoxaline derivatives . Furthermore, the presence of certain ions can influence the fluorescence emission of quinoxaline-based chemosensors .
Biochemische Analyse
Biochemical Properties
Quinoxaline has been found to interact with a variety of enzymes, proteins, and other biomolecules. It exhibits diverse biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic, and kinase inhibitory activities . The exact nature of these interactions and the specific biomolecules involved can vary depending on the specific derivative of quinoxaline being studied.
Cellular Effects
Quinoxaline influences cell function in a variety of ways. It has been found to have effects on cell signaling pathways, gene expression, and cellular metabolism . For example, some quinoxaline derivatives have been found to inhibit the growth of certain types of cancer cells in vitro .
Molecular Mechanism
The molecular mechanism of action of quinoxaline can vary depending on the specific derivative and the biological system in which it is acting. Some quinoxaline derivatives have been found to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of quinoxaline can vary with different dosages in animal models. Some studies have reported threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Quinoxaline is involved in various metabolic pathways. The specific enzymes or cofactors that it interacts with can vary depending on the specific derivative of quinoxaline and the biological system in which it is acting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinoxaline can be synthesized through several methods. One common method involves the condensation of ortho-diamines with 1,2-diketones. For example, the parent compound quinoxaline can be synthesized by condensing glyoxal with 1,2-diaminobenzene . Substituted derivatives can be formed using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .
Industrial Production Methods: Industrial production of quinoxaline often involves the use of transition-metal-free catalysis to achieve a more environmentally friendly synthesis. Recent advances have focused on using green chemistry principles to reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Quinoxaline can be oxidized using reagents such as 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups onto the quinoxaline ring.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while substitution reactions can yield a wide range of functionalized quinoxaline derivatives .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: Used in the development of anticancer and anti-inflammatory drugs.
Phthalazine: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.
Cinnoline: Used in the development of dyes and pharmaceuticals.
Quinoxaline’s versatility and wide range of applications make it a unique and valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHRSMBECNVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049432 | |
| Record name | Quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-19-0 | |
| Record name | Quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4AR6M6T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
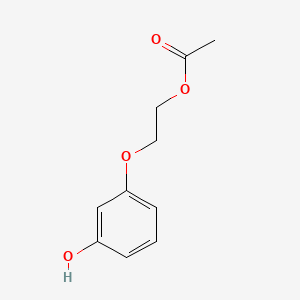
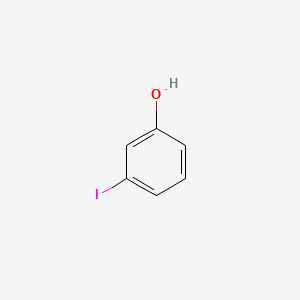

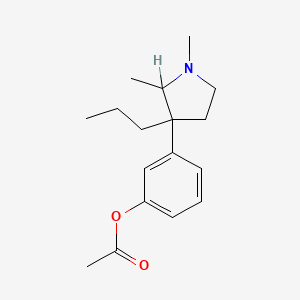
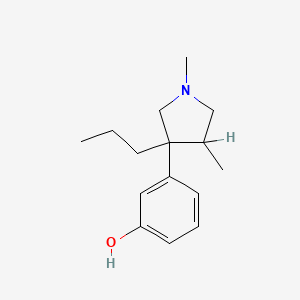
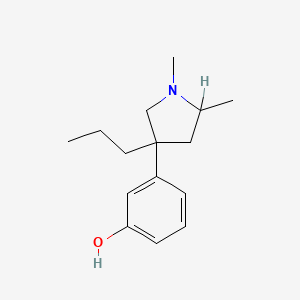
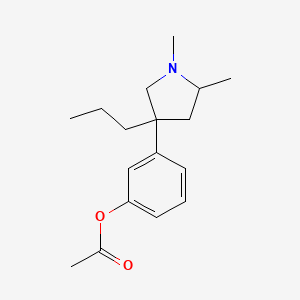
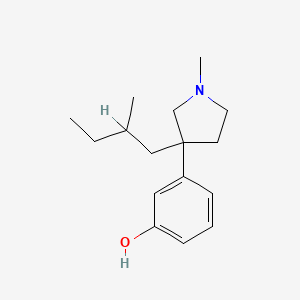
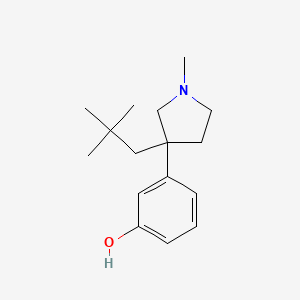
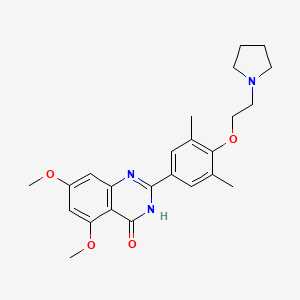
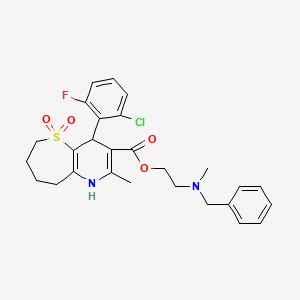
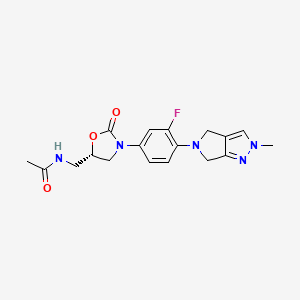
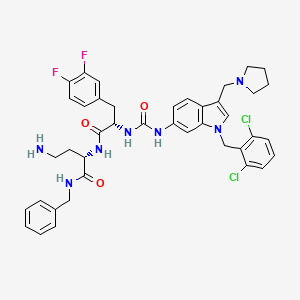
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)
